molecular formula C22H27FN4O2 B2493421 N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049571-45-0

N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2493421
CAS No.: 1049571-45-0
M. Wt: 398.482
InChI Key: VXTQINISHRINPX-UHFFFAOYSA-N
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Description

N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a chemical compound designed for research purposes, featuring a molecular structure that incorporates a fluorophenyl-piperazine moiety. This structural motif is of significant interest in medicinal chemistry and neuroscience research . Piperazine derivatives are frequently investigated for their interactions with various central nervous system (CNS) targets . The compound's design suggests potential as a tool for studying complex neuropharmacological pathways. Researchers are exploring its utility in investigating interactions with neurotransmitter systems. The presence of the ethanediamide linker and dimethylphenyl group may contribute to its binding affinity and selectivity, making it a candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-13-17(2)15-19(14-16)25-22(29)21(28)24-7-8-26-9-11-27(12-10-26)20-5-3-18(23)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQINISHRINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3,5-dimethylphenylamine with 2-bromoethylamine to form an intermediate, which is then reacted with 4-(4-fluorophenyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Analogues

a. 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c)

  • Structural Differences : The dichlorophenyl group (2,3-substitution) on the piperazine contrasts with the 4-fluorophenyl group in the target compound. Chlorine’s electron-withdrawing effects may increase receptor affinity but reduce solubility compared to fluorine.
  • Synthetic Yield: Prepared via similar substitution methods, but yields and purification steps (e.g., normal-phase chromatography) vary depending on substituent reactivity .

b. N-(2-(2-(4-(3,5-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3h)

  • Key Features: Incorporates a thiophene-linked benzamide instead of ethanediamide.
  • Analytical Data : MS (504.50 [M+H]+) and NMR confirm structural integrity. Lower yield (49%) compared to the target compound’s hypothetical synthesis suggests synthetic challenges with bulkier substituents .
Diazenane and Bioisosteric Analogues

a. 5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7x)

  • Structural Variation : Replaces piperazine with a seven-membered 1,4-diazepane ring, increasing conformational flexibility. This may alter receptor binding kinetics but reduce selectivity due to broader interaction profiles.

b. Guanidine–Acylguanidine Bioisosteres (e.g., (S)-3.74)

  • Design Strategy : Uses guanidine moieties as bioisosteres for carboxylic acids, enhancing hydrogen-bonding capacity. The target compound’s ethanediamide lacks this feature, prioritizing simplicity and metabolic stability over polar interactions .
Ethanediamide Derivatives with Varied Aryl Substituents

a. N'-(4-Ethoxyphenyl)-N-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethyl]ethanediamide

  • Substituent Effects : The ethoxy group (electron-donating) on the phenyl ring contrasts with the target’s 3,5-dimethyl groups (lipophilic). Ethoxy may improve solubility but reduce CNS penetration compared to methyl substituents.
Structure-Activity Relationships (SAR)
  • Piperazine Substitution : Fluorine (4-fluorophenyl) balances electronegativity and metabolic stability, whereas chlorine (e.g., 2,3-dichlorophenyl) may enhance affinity but increase toxicity risks .
  • Aryl Groups: 3,5-Dimethylphenyl improves lipophilicity for blood-brain barrier penetration, while thiophene (as in 3h) or quinoline (as in 11c) introduces aromatic diversity for receptor targeting .

Data Tables

Table 2. Substituent Effects on Pharmacokinetics
Substituent Type Example Compound Effect on Solubility Effect on Receptor Affinity Metabolic Stability
4-Fluorophenyl Target Compound Moderate High (electronegative) High
2,3-Dichlorophenyl 11c Low Very High Moderate
3,5-Dimethylphenyl Target Compound Low Moderate (lipophilic) High
Thiophen-3-yl 3h Moderate High (π-π interactions) Moderate

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